molecular formula C19H16O6 B2433576 4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 898503-26-9

4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2433576
CAS No.: 898503-26-9
M. Wt: 340.331
InChI Key: JDRSNGAZBWIMRL-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-methoxyphenol with ethyl 2-oxo-2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with the ester group of the chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and ethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-methoxyphenyl) 8-ethoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-16-6-4-5-12-11-15(19(21)25-17(12)16)18(20)24-14-9-7-13(22-2)8-10-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSNGAZBWIMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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